molecular formula C6H3ClF3N B1398165 2-Chloro-3-(difluoromethyl)-5-fluoropyridine CAS No. 1374659-31-0

2-Chloro-3-(difluoromethyl)-5-fluoropyridine

Cat. No.: B1398165
CAS No.: 1374659-31-0
M. Wt: 181.54 g/mol
InChI Key: ULNUGNMCGLNOJU-UHFFFAOYSA-N
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Description

“2-Chloro-3-(difluoromethyl)-5-fluoropyridine” is a chemical compound with the molecular formula C6H4ClF2N . It is used in the synthesis of various agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of active research. One method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine . The synthesis and applications of trifluoromethylpyridines (TFMPs), which include this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with fluorine and chlorine substituents. The presence of these substituents imparts unique physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. They are often used in the synthesis of other compounds, particularly in the agrochemical and pharmaceutical industries .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of fluorine and pyridine in its structure results in superior properties when compared to traditional phenyl-containing compounds .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Hand and Baker (1989) described the synthesis of 2-chloro-5-fluoropyridine and its reaction with ammonia, leading to a mixture of related pyridine compounds. This study highlights the compound's utility in creating derivatives for further research (Hand & Baker, 1989).
    • Stroup et al. (2007) explored the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating its potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
  • Radiopharmaceutical Applications :

    • Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography, a medical imaging technique. This research underscores the importance of such compounds in developing radiotracers for medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).
  • Catalysis and Reaction Mechanisms :

    • Schlosser and Rausis (2005) investigated the reactivity of 2-fluoro- and 2-chloropyridines, including compounds similar to 2-Chloro-3-(difluoromethyl)-5-fluoropyridine, towards nucleophilic substitutions. This research provides insights into the reactivity and potential applications in catalytic processes (Schlosser & Rausis, 2005).
  • Material Science and Coordination Chemistry :

    • Solomon et al. (2014) synthesized copper halide coordination complexes using 2-amino-5-chloro-3-fluoropyridine, demonstrating its utility in the creation of new materials with specific magnetic properties (Solomon, Landee, Turnbull, & Wikaira, 2014).
  • Green Chemistry and Sustainable Processes :

Safety and Hazards

The safety data sheet for “2-Chloro-3-(difluoromethyl)-5-fluoropyridine” provides information about its potential hazards . It’s important to handle this compound with care and follow safety guidelines.

Future Directions

The future directions for “2-Chloro-3-(difluoromethyl)-5-fluoropyridine” and its derivatives are promising. They are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUGNMCGLNOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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